3-酮夫西地酸

描述

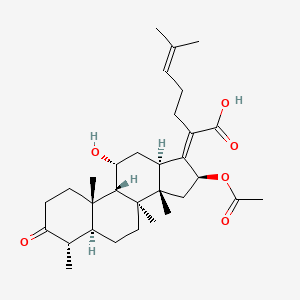

3-Keto Fusidic Acid (3-keto FA) is an active metabolite of the antibiotic fusidic acid12. It is active against M. tuberculosis13. It is also known as a steroid ester2.

Synthesis Analysis

The synthesis of 3-Keto Fusidic Acid involves complex organic synthesis techniques45. For instance, one method involves exposing certain compounds to hydrogen and a platinum catalyst6. Another method involves incubation of compounds with Microbaterium oxydans CGMCC 1788 in Luria-Bertani broth4.

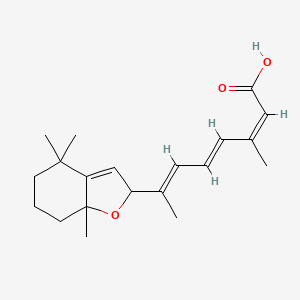

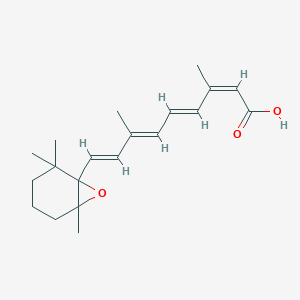

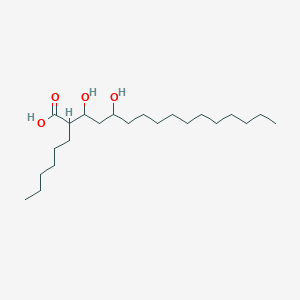

Molecular Structure Analysis

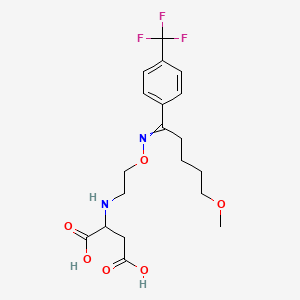

The molecular formula of 3-Keto Fusidic Acid is C31H46O617. Its exact mass is 514.33 and its molecular weight is 514.70317. The structure is related to fusidic acid8.

Chemical Reactions Analysis

The chemical reactions involving 3-Keto Fusidic Acid are complex and involve shifting the acetyl group between C-6 and C-74. The acetyl group at C-6 or C-7 can also be removed by hydrolysis to yield the minor product 6-deacetyl-3-keto-cephalosporin P14.

Physical And Chemical Properties Analysis

The density of 3-Keto Fusidic Acid is predicted to be 1.16±0.1 g/cm36. Its melting point is predicted to be 193-195 °C and its boiling point is predicted to be 634.3±55.0 °C6.

科学研究应用

-

Antibacterial Activity

- Field : Pharmacology

- Application : Fusidic Acid (FA) is a natural tetracyclic triterpene isolated from fungi, which is clinically used for systemic and local staphylococcal infections, including methicillin-resistant Staphylococcus aureus and coagulase-negative staphylococci infections .

- Method : FA binds to elongation factor G (EF-G) as an inhibitor of protein synthesis .

- Results : Since 1962, FA has been clinically used for systemic and local staphylococcal infections .

-

Enhancement of Topical Antibacterial Activity

- Field : Pharmaceutical Sciences

- Application : The aim of this study was to combine the antibacterial action of compounds of natural origin like fusidic acid (FA) and cinnamon essential oil (CEO) for synergistic effects .

- Method : A distinctive nanoemulsion (NE) was developed using cinnamon oil loaded with FA . One optimized formula was selected and integrated into a gel base to provide an FA-NE-hydrogel for optimal topical application .

- Results : The FA-NE-hydrogel was examined physically, studied for in vitro release, and investigated for stability upon storage at different conditions, at room (25 °C) and refrigerator (4 °C) temperatures, for up to 3 months .

-

Antimycobacterial Activity

-

Antimalarial Activity

-

Anticancer Activity

-

Anti-inflammation Activity

-

Antifungal Activity

-

Antiviral Activity

-

Tumor Multidrug Resistance Reversal Activity

安全和危害

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye1112. Personal protective equipment should be used and adequate ventilation should be ensured1112.

未来方向

3-Keto Fusidic Acid has shown promising antibacterial activity against the Gram-positive pathogen Staphylococcus aureus8. It has potential for further research and development in the field of antibacterial drugs8.

属性

IUPAC Name |

(2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKASDKLVVYODQ-UKHRKFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Keto Fusidic Acid | |

CAS RN |

4680-37-9 | |

| Record name | 3-Didehydrofusidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAN8V57VRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

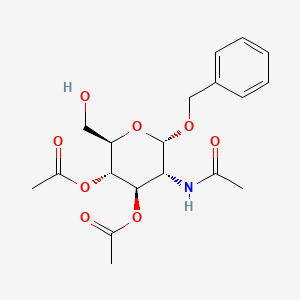

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)